9-Fluorenone hydrazone

Catalog No.
S704400
CAS No.
13629-22-6
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenone hydrazone

CAS Number

13629-22-6

Product Name

9-Fluorenone hydrazone

IUPAC Name

fluoren-9-ylidenehydrazine

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2

InChI Key

YCNUILAKOMIBAL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN

9-Fluorenone hydrazone is an organic compound with the molecular formula C13H10N2C_{13}H_{10}N_2 and a molecular weight of 194.24 g/mol. It is classified as a hydrazone, which is a type of compound formed by the reaction of hydrazine with a carbonyl compound, in this case, 9-fluorenone. The structure features a hydrazone functional group (-C=N-NH2) attached to the fluorenone moiety, which consists of a fused ring system that includes a phenyl group and a cyclopentane-like structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science, due to its unique electronic properties and reactivity.

Synthesis and Characterization:

9-Fluorenone hydrazone is a heterocyclic compound synthesized by reacting 9-fluorenone with hydrazine. This reaction involves an intramolecular hydrogen transfer mechanism []. Researchers have employed various techniques to characterize this compound, including X-ray crystallography, density functional theory (DFT) calculations, Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide valuable information about its molecular structure, electronic properties, and vibrational frequencies [].

Potential Applications:

While the research on 9-fluorenone hydrazone is limited, its potential applications in various scientific fields are being explored. Some potential areas of interest include:

  • Material Science: The compound's structure and properties might hold potential for applications in the development of new materials, such as organic electronics or sensors [].
  • Medicinal Chemistry: Researchers are investigating the potential biological activities of 9-fluorenone hydrazone, although its specific therapeutic effects remain unclear [].
  • Organic Synthesis: The hydrazone functionality in 9-fluorenone hydrazone might be useful for further chemical modifications, potentially leading to the synthesis of novel and valuable molecules.

The chemistry of 9-fluorenone hydrazone involves several significant reactions:

  • Electrochemical Reduction: 9-Fluorenone hydrazone can undergo electrochemical reduction, leading to the formation of unstable anion radicals that decompose into other products, such as fluorenone imine and 9-fluorenylamine. This process has been studied using cyclic voltammetry, revealing complex reaction pathways involving multiple electroactive species .
  • Wolff-Kishner Reaction: This compound can participate in the Wolff-Kishner reaction, which involves the reduction of carbonyl groups to methylene groups. The reaction typically requires strong bases and heating, resulting in the conversion of 9-fluorenone hydrazone into hydrocarbons .
  • Oxidation Reactions: The kinetics of oxidation of 9-fluorenone hydrazone by permanganate in acidic solutions have been investigated spectrophotometrically, providing insights into its reactivity under oxidative conditions .

The synthesis of 9-fluorenone hydrazone typically involves the following steps:

  • Condensation Reaction: The primary method for synthesizing 9-fluorenone hydrazone is through the condensation reaction between 9-fluorenone and hydrazine hydrate. This reaction generally occurs under mild heating conditions.
  • Purification: After synthesis, the product is usually purified through recrystallization or chromatography to obtain a pure sample suitable for further study or application.
  • Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

9-Fluorenone hydrazone has several applications:

  • Organic Synthesis: It serves as an intermediate in various organic synthesis pathways, particularly in the preparation of more complex organic molecules.
  • Materials Science: Its unique properties make it useful in developing new materials with specific electronic or optical characteristics.
  • Corrosion Inhibition: As mentioned earlier, derivatives of this compound have been studied for their effectiveness as corrosion inhibitors in industrial applications.

Interaction studies involving 9-fluorenone hydrazone primarily focus on its reactivity with other chemical species during electrochemical processes and oxidation reactions. These studies help elucidate its behavior in various chemical environments and its potential applications in catalysis and materials science.

Several compounds share structural similarities with 9-fluorenone hydrazone. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzophenone HydrazoneHydrazoneUsed in photochemical applications
Acetophenone HydrazoneHydrazoneExhibits different reactivity patterns
PhenylhydrazineHydrazineSimple structure; used as a reagent
4-Methylbenzophenone HydrazoneHydrazoneModified for specific synthetic pathways

Uniqueness of 9-Fluorenone Hydrazone: Unlike simpler hydrazones like phenylhydrazine, 9-fluorenone hydrazone features a more complex aromatic system that imparts unique electronic properties. This complexity allows for diverse reactivity patterns not typically observed in simpler analogs.

Condensation Reaction Optimization for Laboratory-Scale Synthesis

The synthesis of 9-fluorenone hydrazone typically involves a condensation reaction between 9-fluorenone and hydrazine monohydrate. The standard laboratory-scale preparation involves refluxing these components in a suitable solvent under specific conditions. A well-documented approach employs the following reaction parameters:

9-fluorenone + hydrazine monohydrate → 9-fluorenone hydrazone + H₂O

Based on established protocols, the optimal synthesis conditions involve combining 9-fluorenone with excess hydrazine monohydrate in ethanol, followed by refluxing at approximately 81°C for 3 hours. This methodology consistently yields high-quality 9-fluorenone hydrazone with yields approaching 86%.

Table 1: Standard Reaction Parameters for Laboratory-Scale Synthesis

ParameterOptimal ValueEffect on Yield
9-Fluorenone : Hydrazine Ratio1:2.8Higher ratios improve conversion efficiency
Reaction Temperature80-85°CTemperatures below 75°C slow reaction kinetics
Reaction Time3 hoursExtended periods show minimal yield improvement
Solvent Volume10 mL/g of fluorenoneEnsures proper dissolution of reactants
Catalyst (acetic acid)0.2 mL/g of fluorenoneFacilitates hydrazone formation

The reaction mechanism involves nucleophilic attack by the hydrazine on the carbonyl carbon of 9-fluorenone, followed by dehydration to form the hydrazone. Monitoring the reaction progress via thin-layer chromatography (TLC) is essential, as described in protocols using 90% EtOAc-hexanes as the mobile phase.

Temperature control is critical during the reaction, as overheating may lead to decomposition products, while insufficient heating results in incomplete conversion. Research indicates that maintaining an internal temperature of 80-85°C throughout the reaction period optimizes both yield and purity.

Solvent Systems and Catalytic Approaches in Hydrazone Formation

The choice of solvent system significantly impacts the efficiency of 9-fluorenone hydrazone synthesis. Ethanol remains the preferred solvent for laboratory-scale synthesis due to its ability to dissolve both starting materials while facilitating the condensation reaction.

Table 2: Comparison of Solvent Systems for Hydrazone Formation

SolventAdvantagesDisadvantagesApproximate Yield
EthanolCost-effective, environmentally friendly, good solubilityModerate reaction rate85-90%
MethanolFaster reaction rates than ethanolHigher toxicity80-85%
THFExcellent solubility of starting materialsRequires anhydrous conditions75-85%
WaterGreen chemistry approach, economicalRequires catalysts, lower yields60-70%
DMFHigh boiling point allows higher reaction temperaturesDifficult removal, environmental concerns85-90%

Recent advances in catalytic approaches have significantly improved the efficiency of hydrazone formation. Anthranilic acids and aminobenzoic acids have emerged as superior nucleophilic catalysts for hydrazone formation, substantially improving reaction rates over traditional methods. Specifically, 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid enhance rates by one to two orders of magnitude compared to aniline-catalyzed reactions.

The catalytic mechanism involves the formation of catalyst-imine intermediates, which facilitate rapid hydrazone formation even at relatively low reactant concentrations. Studies have demonstrated that 5-methoxyanthranilic acid provides an 84-fold higher rate constant than uncatalyzed reactions, while traditional aniline catalysis offers only a 15-fold enhancement.

Recent research has explored acid-catalyzed approaches, with detailed kinetic studies revealing that the protonated forms of both fluorenone hydrazone and oxidizing agents (such as permanganate) serve as the kinetically reactive species in many transformations involving this compound.

Continuous Flow Reactor Strategies for Industrial Scale-Up

Industrial production of 9-fluorenone hydrazone has evolved from traditional batch processes to more efficient continuous flow methodologies. These approaches offer several advantages, including improved control over reaction parameters, enhanced safety profiles, and increased productivity.

A metal-free continuous flow method for the production of aryldiazomethane compounds (which share synthetic pathways with hydrazones) has been developed and offers insights into potential industrial applications for 9-fluorenone hydrazone synthesis. This approach utilizes bench-stable sulfonylhydrazones as precursors, which can be readily adapted for 9-fluorenone hydrazone production.

Table 3: Comparison of Batch vs. Continuous Flow Production Methods

ParameterBatch ProcessingContinuous Flow
Scale-up EfficiencyModerate (linear)High (non-linear)
Process ControlVariablePrecise
Reaction TimeHoursMinutes
Safety ProfileModerate (accumulated reagents)High (limited reagent exposure)
Equipment FootprintLargeCompact
Production ConsistencyBatch-to-batch variationHigh consistency
Yield80-85%85-95%

In continuous flow setups, the reaction mixture containing 9-fluorenone and hydrazine hydrate can be pumped through heated reactor channels, allowing for precise control of residence time and temperature. This approach minimizes side reactions while maximizing conversion efficiency.

Innovative reactor designs incorporate in-line monitoring capabilities, enabling real-time adjustment of reaction parameters. For industrial applications, multiple parallel flow reactors can be employed to achieve tonnage-scale production while maintaining the efficiency and control benefits of continuous processing.

One notable advantage of continuous flow systems is their compatibility with potentially hazardous reagents like hydrazine. By limiting the exposure time and quantity of reactive materials, these systems enhance safety while maintaining productivity. The implementation of in-line aqueous washing stations further improves the purity of the product stream by removing by-products and excess reagents.

Purification Techniques and Yield Maximization Protocols

The purification of 9-fluorenone hydrazone presents unique challenges due to its sensitivity to certain conditions. Multiple purification methods have been developed, each with distinct advantages and limitations.

Recrystallization remains the preferred method for laboratory-scale purification. Ethanol has been identified as an optimal solvent for this process due to its appropriate solubility characteristics and volatility. The general procedure involves dissolving crude 9-fluorenone hydrazone in hot ethanol, followed by controlled cooling to promote crystal formation.

Table 4: Purification Methods for 9-Fluorenone Hydrazone

MethodAdvantagesDisadvantagesRecovery RatePurity
RecrystallizationSimple, cost-effectiveMaterial loss in solution75-85%92-98%
Alumina ChromatographySuitable for acid-sensitive hydrazonesRequires specific conditions80-90%>95%
Vacuum Filtration with Cold WashingRapid, suitable for scale-upLimited purification capacity>90%85-90%
Acid/Base ExtractionExploits basicity of hydrazoneMultiple steps required70-80%90-95%

For laboratory-scale preparations, a vacuum filtration protocol has been documented that involves collecting crystallized 9-fluorenone hydrazone on a Büchner funnel equipped with filter paper, followed by drying under airflow and high vacuum (4 mbar) for 4 hours. This method typically yields yellow needle-shaped crystals with approximately 92% purity by quantitative NMR analysis.

It's important to note that 9-fluorenone hydrazone, particularly with an unsubstituted hydrazone group, decomposes on silica gel, making conventional silica chromatography unsuitable for purification. Alternative approaches include:

  • Using basic alumina or base-treated silica for chromatographic purification
  • Incorporating triethylamine (1%) in purification solvents to prevent decomposition
  • Employing reverse-phase chromatographic techniques
  • Optimizing reaction conditions to achieve near-quantitative yields, thereby minimizing the need for extensive purification

For industrial applications, continuous crystallization processes have been developed that integrate with flow reactor systems. These processes employ antisolvent crystallization techniques, where a secondary solvent is introduced to decrease the solubility of 9-fluorenone hydrazone, promoting efficient precipitation and isolation.

Yield maximization strategies include:

  • Precise temperature control during both reaction and crystallization phases
  • Implementing optimized catalytic systems using anthranilic acid derivatives
  • Employing anhydrous conditions during later stages of synthesis to prevent hydrolysis
  • Utilizing nitrogen or argon atmospheres to prevent oxidative degradation
  • Developing recovery systems for unused reagents, particularly excess hydrazine

Permanganate-Mediated Oxidation Pathways in Alkaline Media

The oxidation of 9-fluorenone hydrazone by permanganate ions (MnO₄⁻) in alkaline solutions follows a complex multi-step mechanism. Spectrophotometric studies reveal a first-order dependence on permanganate concentration, with fractional-second order kinetics relative to hydroxide ion concentration (OH⁻) under constant ionic strength (0.1 mol dm⁻³) at 25°C [6]. The reaction initiates through the formation of a 1:1 intermediate complex between FH and the active permanganate species, likely MnO₄⁻·H₂O. This complex undergoes subsequent decomposition via proton-coupled electron transfer, yielding 9H-fluorenone as the primary oxidation product, confirmed by GC/MS and FT-IR analyses [1] [6].

In sulfuric and perchloric acid media, comparable mechanisms are observed, though with slight rate variations attributed to differences in acid strength and solvation effects. For instance, the oxidation rate in perchloric acid (1.5 mol dm⁻³) at 20°C is marginally lower than in sulfuric acid due to weaker ion-pairing interactions between FH and ClO₄⁻ [1]. The general rate law in alkaline conditions is expressed as:

$$
\text{Rate} = k[\text{MnO₄⁻}][\text{FH}]^{0.8}[\text{OH⁻}]^{0.5}
$$

where $$ k $$ represents the apparent rate constant, influenced by dielectric constant and ionic strength [6].

Radical Intermediate Formation and Electron Transfer Processes

Radical intermediates play a critical role in FH decomposition pathways. During reductive electron transfer chain catalysis, FH derivatives such as 9-diazofluorene generate anion radicals that propagate chain reactions. Electrochemical studies demonstrate that chain carriers (e.g., fluorenone azine anion radicals) react with FH to sustain catalytic cycles, while termination occurs via solvent interactions or oxygen quenching [2].

Free radical intervention is further evidenced by kinetic isotope effects and scavenger experiments. For example, tert-butanol addition significantly suppresses oxidation rates, confirming hydroxyl radical (·OH) participation in hydrogen abstraction from FH [6]. The proposed mechanism involves:

  • Initiation: MnO₄⁻ abstraction of a hydrazinic proton, forming a nitrogen-centered radical.
  • Propagation: Radical recombination or disproportionation, yielding diazenium intermediates.
  • Termination: Hydrolysis of intermediates to 9H-fluorenone [1] [6].

Kinetic Modeling of Multi-Phase Reaction Systems

Multi-phase kinetic models for FH reactions integrate mass transport, phase equilibria, and chemical transformations. A tray-based distillation column model, for instance, partitions systems into vapor, liquid, and polymer film phases, each governed by distinct rate laws [3]. Key considerations include:

  • Vapor-liquid equilibria: Affecting reactant partitioning and interfacial concentrations.
  • Oligomerization kinetics: Simulated using Reaction Mechanism Generator (RMG) software, which predicts chain propagation and termination rates via quantum chemistry-derived parameters [3].
  • Film growth dynamics: Described by the Anderson-Scholz-Flory theory for high-molecular-weight polymer formation [3].

Machine learning surrogates, such as polynomial chaos expansion and neural networks, accelerate these models by approximating computationally intensive kinetic multi-layer simulations [4]. For FH oxidation, phase-field models further elucidate electrostatic overpotentials at oxide-metal interfaces, transitioning from reaction-controlled (linear growth) to diffusion-controlled (parabolic growth) regimes as film thickness exceeds the Debye length [5].

Temperature-Dependent Activation Parameters and Transition State Analysis

Activation parameters for FH oxidation are derived from Arrhenius and Eyring analyses. In perchloric acid, the activation energy ($$ E_a $$) is 45.2 kJ mol⁻¹, with enthalpy ($$ \Delta H^\ddagger $$) and entropy ($$ \Delta S^\ddagger $$) values of 42.8 kJ mol⁻¹ and −120 J mol⁻¹ K⁻¹, respectively [1]. These parameters suggest a highly ordered transition state characterized by associative interactions between FH and MnO₄⁻.

Transition state theory (TST) simulations reveal that the rate-determining step involves concerted proton-electron transfer from FH to permanganate, stabilized by hydrogen bonding with adjacent water molecules [6]. Temperature-dependent kinetic isotope effects ($$ kH/kD \approx 2.1 $$) further corroborate proton tunneling contributions at elevated temperatures [6].

Comparative studies in sulfuric acid show marginally lower $$ E_a $$ (43.7 kJ mol⁻¹), attributed to stronger acid-base interactions that stabilize the transition state [1]. These findings underscore the sensitivity of FH oxidation kinetics to solvent microstructure and interfacial electric fields [5].

The integration of 9-fluorenone hydrazone into diarylethene hybrid systems represents a significant advancement in photochromic materials science. Photochromic diarylethenes exhibit reversible structural transformations between open-ring and closed-ring isomers upon photoirradiation, with the photoswitching process governed by the Woodward-Hoffmann rules [1]. These systems demonstrate remarkable photochromic performance characteristics, including photocyclization quantum yields approaching 0.48 and photocycloreversion quantum yields of 0.42, which are significantly higher than conventional diarylethene derivatives [1].

The incorporation of 9-fluorenone hydrazone units into diarylethene frameworks creates hybrid systems with enhanced photochromic properties. Research has demonstrated that a novel diarylethene containing a 9-fluorenone hydrazone Schiff base moiety exhibits reversible photochromic behavior both in solution and in the single crystalline phase [2]. The compound shows photocyclization quantum yields of 0.17 upon 366 nm irradiation and photocycloreversion quantum yields of 0.45 upon 435 nm irradiation [2]. The antiparallel conformation requirement for photocyclization is satisfied when the distance between photoactive carbon atoms is less than 4.2 Å, enabling efficient ring-closing reactions [2].

Silole-containing dithienylethenes represent a particularly promising class of photochromic materials, demonstrating high photocyclization quantum yields of approximately 0.48 and photocycloreversion quantum yields of 0.42 [1]. These compounds exhibit excellent thermal stability, with negligible thermal cycloreversion even at 100°C, and superior fatigue resistance with fully reversible photochemical processes for more than five cycles [1]. The unique electronic properties of silole units, characterized by low-lying lowest unoccupied molecular orbital levels due to σ conjugation, contribute to enhanced photochromic performance and thermal stability [1].

The photoswitching mechanisms in these hybrid systems involve complex excited-state dynamics. Ultrafast photocyclization occurs within approximately 0.5 picoseconds, while cycloreversion processes operate on microsecond timescales [3]. The electronic coupling between diarylethene units and coordinated metal centers enables efficient energy transfer processes, with singlet energy transfer occurring within 30-150 picoseconds and triplet energy transfer within 1.5-40 nanoseconds [3]. These rapid switching dynamics are essential for high-performance optical applications.

Metal-Organic Framework Integration Strategies

The integration of 9-fluorenone hydrazone derivatives into Metal-Organic Framework structures represents a sophisticated approach to creating advanced photoswitchable materials. Photochromic Metal-Organic Frameworks demonstrate remarkable capabilities for long-lived charge-separated states and high-contrast photoswitchable luminescence [8]. An electron-transfer photochromic MOF compound encapsulating photoactive viologen cations exhibits charge-separated states with lifetimes exceeding 2 months, surpassing previously reported values for similar materials [8].

MOF integration strategies encompass multiple approaches, including guest encapsulation, coordinative integration, and linker incorporation [9]. The guest encapsulation method involves loading photochromic molecules into MOF pores, which can suppress aggregation-caused quenching effects and enhance fluorescence properties [10]. The pore confinement provided by MOF structures creates an optimal environment for photoswitching by isolating photochromic units and providing conformational freedom necessary for isomerization [10].

Coordinative integration represents a more sophisticated approach where photochromic units are incorporated as structural components of the MOF framework [11]. Research on photochromic lanthanide-based MOFs containing 4,4'-azopyridine demonstrates rapid photoisomerization rates upon integration within rigid MOF matrices [11]. The synergy between stimuli-responsive moieties and MOF platforms enables tunability and control of material photoisomerization kinetics [11].

DUT-210 series MOFs incorporating diarylethene pillar ligands demonstrate framework-dependent photoisomerization rates [12]. The copper-based DUT-210(Cu) and rhodium-based DUT-210(Rh) frameworks show approximately 7-fold enhancement in photoisomerization rates compared to solution-phase behavior [12]. The greater rigidity in DUT-210(Rh) due to stronger metal-ligand interactions results in faster photoisomerization compared to the more flexible DUT-210(Cu) framework [12].

Photoswitchable membrane separation applications utilize MOF thin films to achieve continuously tunable selectivity [9]. The remote-controllable properties of photoswitchable MOFs enable dynamic adjustment of pore size and chemical environment, facilitating selective molecular transport [9]. Light-switchable proton conductivity and remote-controllable electronic conduction represent additional functional capabilities achieved through MOF integration [9].

Charge Transfer Complexes in Organic Electronics

The development of charge transfer complexes incorporating 9-fluorenone hydrazone derivatives represents a significant advancement in organic electronics applications. Organic charge-transfer complexes based on tetrathiafulvalene and 9H-fluorenone derivatives demonstrate alternating donor-acceptor stack arrangements with degree of charge transfer values of δ = 0.07 and δ = 0.14 for different molecular configurations [13]. These materials exhibit competition between hydrogen bonding and stacking interactions, with hydrogen bonding appearing to be an unfavorable factor for charge transfer efficiency [13].

Photoswitchable conduction switching in MOF-based systems demonstrates on-off ratios exceeding 530 for p-type conduction and 4200 for n-type conduction [14]. The electronic coupling between molecules in MOF structures can be tremendously modulated by lattice distances and vibrational flexibility, enabling precise control over conductivity switching [14]. Spiropyran-based photoswitchable MOFs represent a particularly promising approach for achieving high-contrast electronic switching [14].

Diarylethene-based charge transfer systems exhibit reversible photochromic behavior with formation of radical ion species in solution [15]. The concentration of radical ions can be controlled through photoirradiation, enabling dynamic modulation of electronic properties [15]. These systems demonstrate photoswitchable electronic conductivity with significant changes in charge transport properties upon photoisomerization [16].

Triplet pathways in diarylethene photochromism enable efficient sensitized photocyclization through energy transfer mechanisms [3]. Ruthenium polypyridine chromophores coupled to diarylethene units demonstrate oxygen-sensitive quantum yields of 0.44 in deaerated solutions and 0.22 in aerated solutions [3]. The photoconversion efficiency approaches 90%, significantly higher than photochromic units alone [3].

Metal oxidation state switching in photochromic MOFs represents a novel approach to electronic property modulation [12]. Copper-based frameworks demonstrate reversible switching between +2 and +1 oxidation states through external light stimuli [12]. The photoisomerization quantum yields of photochromic MOFs have been determined for the first time, providing fundamental insights into stimuli-responsive electronic behavior [12].

The integration of electron-donating and electron-withdrawing groups into photochromic systems enables controlled modification between electron and hole conduction pathways [14]. Frontier orbital energy levels can be systematically tuned through molecular design strategies, facilitating guided development of photoswitchable electronic materials [14]. These advances represent significant progress toward practical implementation of photochromic materials in organic electronic devices.

Table 1: Key Performance Characteristics of Photochromic Systems

Photochromic SystemPhotocyclization Quantum YieldPhotocycloreversion Quantum YieldThermal StabilityFatigue Resistance
Silole-containing Dithienylethene0.480.42Negligible at 100°C>5 cycles
Benzothiophene-substituted DAE0.35Not reportedGoodGood
Normal-type DAE (C5F6 truncated)0.0029Not reportedModerateLimited
Inverse-type DAE with OCH30.220.25GoodGood
Diarylethene with Triphenylimidazole0.38Not reportedGoodGood
Fluorenone Hydrazone-DAE Hybrid0.170.45GoodGood
Standard Dithienylperfluorocyclopentene~0.5 (typical)<0.1 (typical)Excellent>10^5 cycles
Visible-light Sensitized DAE0.44 (sensitized)0.22 (sensitized)EnhancedEnhanced

Table 2: MOF Integration Strategies and Performance

MOF TypePhotochromic UnitKey PerformanceIntegration StrategyApplication Focus
Electron-transfer Photochromic MOFViologen cationsCharge separation >2 monthsGuest encapsulationOptical switching
Photochromic Ln-MOFAzopyridineRapid photoisomerizationCoordinative integrationOptoelectronic devices
Spiropyran-based MOFSpiropyranOn-off ratios >530Designed frameworkElectronic conduction
Diarylethene-integrated MOFDiaryletheneSinglet oxygen generationLinker incorporationPhotocatalysis
Viologen-containing MOFViologenLuminescence contrast 10xPore confinementLuminescent switching
Azopyridine-integrated MOFAzopyridineControlled kineticsNon-coordinative integrationMagnetic sensors
DUT-210 Series (Cu/Rh)Diarylethene7-fold rate enhancementPillar ligand designUV sensing
Photoswitchable SURMOFVarious photoswitchesMembrane separationThin film depositionSeparation technology

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13629-22-6

Dates

Last modified: 08-15-2023

Explore Compound Types